molecular formula C15H16F3NO5S2 B2445160 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034316-04-4

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2445160
CAS No.: 2034316-04-4
M. Wt: 411.41
InChI Key: WDTZVECSHLPDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO5S2 and its molecular weight is 411.41. The purity is usually 95%.
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Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H25F3N3O4S
  • Molecular Weight : 459.58 g/mol

The compound features a sulfonamide group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and antiviral applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15.625 - 62.5 µM
Escherichia coli3.90 µg/mL
Pseudomonas aeruginosa31.108 - 62.216 µg/mL

Antiviral Activity

The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Research on related compounds indicates that modifications at specific positions can enhance inhibitory effects on viral replication mechanisms.

  • Case Study : A series of N-heterocycles were evaluated for their antiviral properties, showing promising results with EC50 values ranging from 130.24 to 263.31 µM against viral strains in cell cultures .

Anti-inflammatory Effects

Sulfonamide derivatives have also been linked to anti-inflammatory activities. The presence of a hydroxyl group in the compound may enhance its ability to modulate inflammatory pathways.

  • Research Findings : Compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase, crucial in bacterial folate synthesis.
  • Modulation of Immune Response : The compound may influence cytokine production, thereby affecting the inflammatory response.
  • Direct Viral Inhibition : Structural analogs have shown the ability to interfere with viral replication processes.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO5S2/c16-15(17,18)24-12-1-3-13(4-2-12)26(21,22)19-9-14(23-7-6-20)11-5-8-25-10-11/h1-5,8,10,14,19-20H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTZVECSHLPDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.